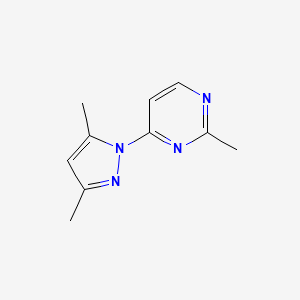

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

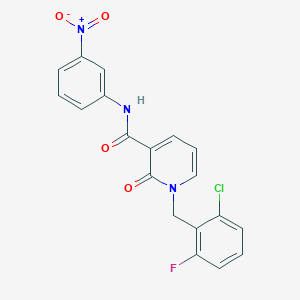

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine is a pyrazolylpyrimidine ligand that has been utilized in the synthesis of various metal complexes. It acts as a chelating ligand due to the presence of nitrogen atoms in both the pyrazole and pyrimidine rings, which can coordinate to metal centers .

Synthesis Analysis

The synthesis of copper(II) complexes with the ligand 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylpyrimidine has been reported, where the ligand coordinates to copper in a mononuclear structure . Similarly, iron(II) hexafluorophosphate complexes have been synthesized using a related ligand, demonstrating the versatility of pyrazolylpyrimidine derivatives in forming metal complexes .

Molecular Structure Analysis

The molecular structures of the copper(II) complexes were elucidated using single-crystal X-ray diffraction, revealing mononuclear structures with π-π stacking interactions between the pyrimidine and phenyl rings . In the case of the iron(II) complexes, the 3D supramolecular structure is organized by CH…π interactions, π…π stacking, and CH…F hydrogen bonds .

Chemical Reactions Analysis

The copper(II) complexes exhibit catalytic activity in ethylene polymerization, demonstrating the functional application of these complexes in catalysis. The free ligand, however, is inactive, indicating that the metal center plays a crucial role in the catalytic process .

Physical and Chemical Properties Analysis

The copper(II) complexes with the ligand show weak antiferromagnetic interactions between the metal ions. The ligand's coordination to the metal atom results in a distorted tetrahedral geometry extended by two halide ions . The photoluminescent properties of related ligands and their complexes have also been studied, with some showing luminescence in methanol solution at room temperature 10.

Aplicaciones Científicas De Investigación

Microwave-assisted Synthesis and Biological Activities

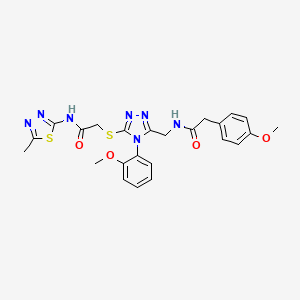

Research demonstrates the utility of microwave-assisted synthesis for generating pyrazolopyrimidine derivatives, highlighting their significant antioxidant, antitumor, and antimicrobial activities. This synthesis approach offers an efficient pathway for producing compounds with potential therapeutic applications (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Spin Crossover and Polymorphism in Mononuclear Iron(II) Complexes

A study on a mononuclear complex featuring a derivative of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine showcases its ability to undergo spin crossover with a wide hysteresis loop, indicative of potential for memory storage materials and sensors (Bushuev et al., 2014).

Antiviral Properties and DHODH Inhibition

Another facet of research reveals that derivatives of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine have notable antiviral properties, attributed to the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This finding points to a new avenue for antiviral drug development (Munier-Lehmann et al., 2015).

Catalytic Activities in Organic Synthesis

The formation and catalytic activity of pyrazole-based remote N-heterocyclic carbene (NHC) complexes have been explored, showing that such compounds can significantly affect the outcomes of Suzuki–Miyaura and Mizoroki–Heck cross-coupling reactions. This suggests their utility in facilitating organic synthesis and potentially in developing new catalytic processes (Han, Lee, & Huynh, 2009).

Propiedades

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-6-8(2)14(13-7)10-4-5-11-9(3)12-10/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGZLAUTRMXQAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=NC=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Dimethyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride](/img/structure/B2502888.png)

![1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2502889.png)

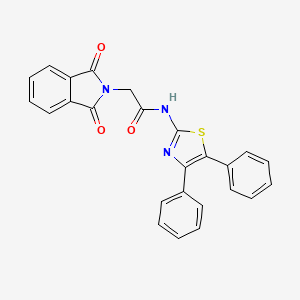

![N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2502891.png)

![9-{[3-(Morpholin-4-yl)propyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B2502894.png)

![7-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2502899.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2502903.png)

![N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2502904.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2502906.png)

![2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2502907.png)